molecular formula C7H11N3O B1356425 6-(Propylamino)pyridazin-3(2H)-one CAS No. 88259-79-4

6-(Propylamino)pyridazin-3(2H)-one

Cat. No. B1356425
CAS RN: 88259-79-4
M. Wt: 153.18 g/mol
InChI Key: VEXUQMBGHISZTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyridazin-3(2H)-ones involves a two-step process starting from 2-diethoxyphosphoryl-4-oxoalkanoates and hydrazines . The intermediate 4-diethoxyphosphoryl-4,5-dihydropyridazin-3(2H)-ones obtained in this way are used in a Horner–Wadsworth–Emmons olefination of aldehydes to give a variety of disubstituted pyridazin-3(2H)-ones .


Molecular Structure Analysis

The molecular structure of pyridazin-3(2H)-ones has been characterized using various spectroscopic techniques .


Chemical Reactions Analysis

Zincated pyridazin-3(2H)-ones generated via bromine–magnesium exchange followed by transmetalation using ZnCl2 or via lactam-directed ortho C4-H zincation with TMPZnCl·LiCl have been synthesized . These in situ created organometallics can be used in Negishi reactions with iodo (hetero)arenes delivering a new approach toward (hetero)arylpyridazin-3(2H)-ones .

Scientific Research Applications

Fatty Acid Binding Protein 4 (FABP4) Inhibition

6-(Propylamino)pyridazin-3(2H)-one: derivatives have been studied for their potential as FABP4 inhibitors. FABP4 is a protein associated with various diseases, including atherosclerosis, diabetes, and obesity. Inhibitors of FABP4 can potentially be used to treat these conditions. A study has optimized this compound as a core scaffold for FABP4 inhibitors, identifying analogs with potent inhibitory activity .

Agricultural Applications

Interestingly, some pyridazinone derivatives have shown activity as insecticides and herbicides. The optimization of 6-(Propylamino)pyridazin-3(2H)-one for these purposes could lead to the development of new agricultural chemicals .

properties

IUPAC Name

3-(propylamino)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-2-5-8-6-3-4-7(11)10-9-6/h3-4H,2,5H2,1H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEXUQMBGHISZTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NNC(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60533940
Record name 6-(Propylamino)pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60533940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Propylamino)pyridazin-3(2H)-one

CAS RN

88259-79-4
Record name 6-(Propylamino)-3(2H)-pyridazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88259-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Propylamino)pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60533940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.